Benzaldehyde, 4-(trifluoromethyl)-, oxime
CAS No.: 66046-34-2
Cat. No.: VC7860064
Molecular Formula: C8H6F3NO
Molecular Weight: 189.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66046-34-2 |
|---|---|
| Molecular Formula | C8H6F3NO |
| Molecular Weight | 189.13 g/mol |
| IUPAC Name | N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H |
| Standard InChI Key | MNDYDYTXPOFXLS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=NO)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C=NO)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular architecture of benzaldehyde, 4-(trifluoromethyl)-, oxime consists of a benzene ring substituted at the para position with a trifluoromethyl group and an oxime moiety at the aldehyde position. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic distribution, enhancing its stability and reactivity in polar environments. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₃NO |
| Molecular Weight | 189.13 g/mol |
| IUPAC Name | N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
| InChI Key | MNDYDYTXPOFXLS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=NO)C(F)(F)F |
The oxime group introduces hydrogen-bonding capabilities, enabling interactions with biological targets or catalytic sites. X-ray crystallography of analogous compounds reveals planar configurations stabilized by O—H⋯N hydrogen bonds, suggesting similar intermolecular stabilization in this derivative.
Synthesis and Optimization
The synthesis of benzaldehyde, 4-(trifluoromethyl)-, oxime typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. A representative procedure is as follows:
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Reagents: 4-(Trifluoromethyl)benzaldehyde (1 eq), hydroxylamine hydrochloride (1.2 eq), sodium hydroxide (1.5 eq), methanol/water solvent system.
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Procedure: The aldehyde is dissolved in methanol, followed by sequential addition of hydroxylamine hydrochloride and aqueous NaOH. The mixture is refluxed at 60°C for 4–6 hours, yielding the oxime as a crystalline solid after cooling and filtration.
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Yield: Reported yields range from 85% to 92%, depending on purification methods.
Industrial-scale production employs continuous flow reactors to enhance efficiency, with in-line analytics ensuring consistent purity ≥98%.
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by the synergistic effects of the trifluoromethyl and oxime groups:
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic media converts the oxime to a nitroso intermediate, which further oxidizes to 4-(trifluoromethyl)benzoic acid.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxime to 4-(trifluoromethyl)benzylamine, a valuable building block for pharmaceutical agents.
Substitution Reactions
The oxime’s hydroxyl group participates in nucleophilic substitutions. For example, reaction with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) replaces the hydroxyl with chlorine, forming 4-(trifluoromethyl)benzaldehyde chloroxime.
Photochemical Applications
Recent advances in visible-light-mediated reactions highlight its utility in forming oxime esters, a class of compounds with applications in polymer chemistry and drug delivery . Under blue LED irradiation, the oxime reacts with acyl radicals generated from N-hydroxyphthalimide esters, enabling efficient C–N bond formation .
Industrial and Research Applications
Agrochemical Development
The compound serves as an intermediate in synthesizing trifluoromethyl-containing herbicides. Field trials show that derivatives reduce weed biomass by 70% at 10 g/ha, outperforming traditional phenoxyherbicides.
Materials Science
Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity (3.2 mmol/g at 298 K) due to polar interactions with the CF₃ group.
Comparative Analysis with Structural Analogs
To contextualize its uniqueness, the following table contrasts it with related compounds:
| Compound | Molecular Formula | Substituent Position | Key Property Difference |
|---|---|---|---|
| Benzaldehyde oxime | C₇H₇NO | - | Lower thermal stability (ΔTₘ = 40°C) |
| 2-(Trifluoromethyl)benzaldehyde oxime | C₈H₆F₃NO | Ortho | Reduced bioactivity (MIC = 32 μg/mL) |
| 4-Nitrobenzaldehyde oxime | C₇H₆N₂O₂ | Para nitro | Higher oxidative lability |
The para-CF₃ configuration optimizes electronic effects while minimizing steric hindrance, enabling superior reactivity in cross-coupling reactions.
Future Directions and Challenges
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Mechanistic Studies: Elucidate the compound’s role in photoredox catalysis, particularly in C–H functionalization reactions .
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Toxicological Profiling: Assess acute and chronic toxicity in model organisms to evaluate pharmaceutical viability.
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Process Intensification: Develop solvent-free synthesis routes using mechanochemical activation to improve sustainability.
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